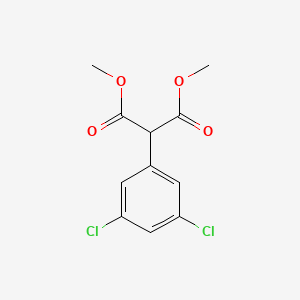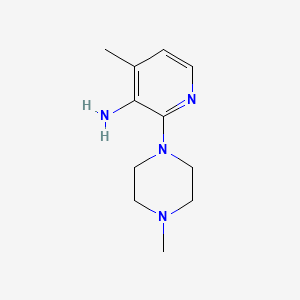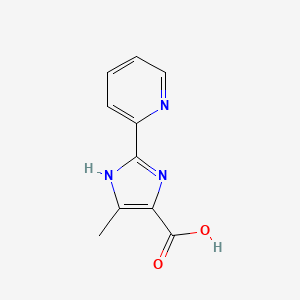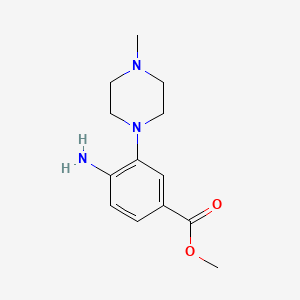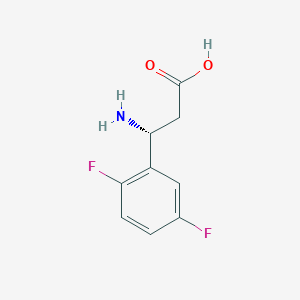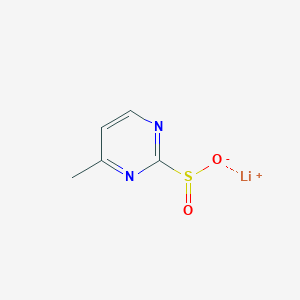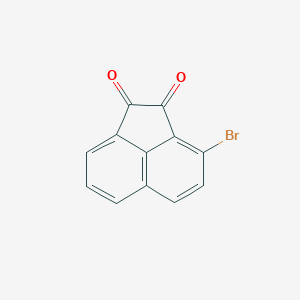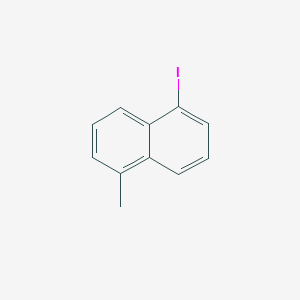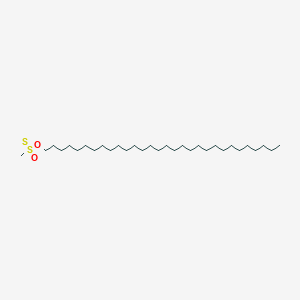
N,N-diphenyl-9H-carbazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-diphenyl-9H-carbazol-4-amine: is an organic compound that belongs to the class of carbazole derivatives. Carbazoles are known for their aromatic properties and are widely used in organic electronics, photonics, and as intermediates in the synthesis of various pharmaceuticals. The structure of this compound consists of a carbazole core with two phenyl groups attached to the nitrogen atom, enhancing its stability and electronic properties.
准备方法
Synthetic Routes and Reaction Conditions
-
Amination of Carbazole: : One common method involves the amination of carbazole. This can be achieved by reacting carbazole with aniline in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions. The reaction typically occurs in a solvent like ethanol at elevated temperatures.
-
Buchwald-Hartwig Coupling: : Another synthetic route is the Buchwald-Hartwig amination, where carbazole is coupled with diphenylamine using a palladium catalyst and a suitable ligand. This reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at high temperatures.
Industrial Production Methods
In industrial settings, the production of N,N-diphenyl-9H-carbazol-4-amine often involves large-scale Buchwald-Hartwig coupling due to its efficiency and high yield. The process is optimized for cost-effectiveness and scalability, using continuous flow reactors and automated systems to ensure consistent quality and output.
化学反应分析
Types of Reactions
-
Oxidation: : N,N-diphenyl-9H-carbazol-4-amine can undergo oxidation reactions, typically forming carbazole-4,4’-dione derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
-
Reduction: : Reduction of this compound can lead to the formation of partially hydrogenated carbazole derivatives. Sodium borohydride (NaBH₄) is often used as a reducing agent.
-
Substitution: : Electrophilic substitution reactions can occur at the phenyl rings, leading to various substituted derivatives. Halogenation, nitration, and sulfonation are common substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Halogens (Cl₂, Br₂), nitric acid (HNO₃), sulfuric acid (H₂SO₄).
Major Products
Oxidation: Carbazole-4,4’-dione derivatives.
Reduction: Partially hydrogenated carbazole derivatives.
Substitution: Halogenated, nitrated, or sulfonated carbazole derivatives.
科学研究应用
Chemistry
In chemistry, N,N-diphenyl-9H-carbazol-4-amine is used as a building block for the synthesis of more complex organic molecules. Its stable aromatic structure makes it a valuable intermediate in the production of dyes, pigments, and polymers.
Biology
In biological research, this compound is studied for its potential as a fluorescent probe due to its strong luminescence properties. It can be used to label biomolecules and track their interactions in live cells.
Medicine
This compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives are being investigated for their anticancer, antiviral, and antibacterial properties.
Industry
In the industrial sector, this compound is used in the manufacture of organic light-emitting diodes (OLEDs) and other electronic devices
作用机制
The mechanism by which N,N-diphenyl-9H-carbazol-4-amine exerts its effects is largely dependent on its application. In electronic devices, it functions as a charge-transport material, facilitating the movement of electrons or holes through the device. In biological systems, its mechanism of action involves binding to specific molecular targets, such as proteins or nucleic acids, altering their function or signaling pathways.
相似化合物的比较
Similar Compounds
N-phenylcarbazole: Similar structure but with only one phenyl group attached to the nitrogen atom.
N,N-diphenylamine: Lacks the carbazole core, consisting only of a diphenylamine structure.
Carbazole: The parent compound without any phenyl substitutions.
Uniqueness
N,N-diphenyl-9H-carbazol-4-amine is unique due to its dual phenyl substitution, which enhances its electronic properties and stability compared to its analogs. This makes it particularly valuable in applications requiring high thermal stability and efficient charge transport, such as in OLEDs and other electronic devices.
属性
分子式 |
C24H18N2 |
|---|---|
分子量 |
334.4 g/mol |
IUPAC 名称 |
N,N-diphenyl-9H-carbazol-4-amine |
InChI |
InChI=1S/C24H18N2/c1-3-10-18(11-4-1)26(19-12-5-2-6-13-19)23-17-9-16-22-24(23)20-14-7-8-15-21(20)25-22/h1-17,25H |
InChI 键 |
WINHVHLTXPBHEV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC4=C3C5=CC=CC=C5N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl (1S,5R)-2,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B12841293.png)
![7-bromo-5-iodo-1H-benzo[d]imidazole](/img/structure/B12841299.png)
